2-(Cyclopropylamino)-1-(4-(furan-2-carbonyl)piperazin-1-yl)propan-1-one
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Overview
Description
WAY-661012, also known as Ethanone, 1-(2-chlorophenyl)-2-[[4-[(tetrahydro-2-furanyl)methyl]-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio]-, is a chemical compound with the molecular formula C19H18ClN3O2S2 and a molecular weight of 419.95 g/mol . It is characterized by its complex structure, which includes a chlorophenyl group, a tetrahydrofuran ring, and a thienyl group.
Preparation Methods
The synthesis of WAY-661012 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the chlorophenyl intermediate: This involves the reaction of 2-chlorobenzaldehyde with appropriate reagents to form the chlorophenyl intermediate.
Formation of the triazole ring: The chlorophenyl intermediate is then reacted with thiourea and other reagents to form the triazole ring.
Formation of the final compound: The triazole intermediate is further reacted with tetrahydrofuran and thienyl groups to form the final compound, WAY-661012.
Chemical Reactions Analysis
WAY-661012 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: WAY-661012 can undergo substitution reactions, particularly involving the chlorophenyl group.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
WAY-661012 has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of triazole derivatives and their chemical properties.
Biology: WAY-661012 is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore the potential therapeutic applications of WAY-661012, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of WAY-661012 involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
WAY-661012 can be compared with other similar compounds, such as other triazole derivatives. Similar compounds include:
Fluconazole: A triazole antifungal agent with a different structure but similar triazole ring.
Itraconazole: Another triazole antifungal agent with a more complex structure.
Voriconazole: A triazole antifungal agent with a structure that includes a fluorinated pyrimidine ring.
Properties
Molecular Formula |
C15H21N3O3 |
---|---|
Molecular Weight |
291.35 g/mol |
IUPAC Name |
2-(cyclopropylamino)-1-[4-(furan-2-carbonyl)piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C15H21N3O3/c1-11(16-12-4-5-12)14(19)17-6-8-18(9-7-17)15(20)13-3-2-10-21-13/h2-3,10-12,16H,4-9H2,1H3 |
InChI Key |
NEDWXNXPZPIDNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C(=O)C2=CC=CO2)NC3CC3 |
Origin of Product |
United States |
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